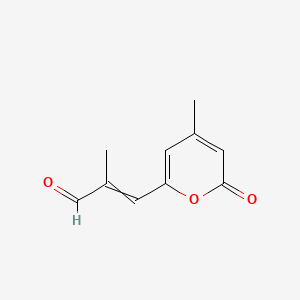

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.187. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, also known by its CAS number 87424-82-6, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications supported by relevant research findings.

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- Structure : The compound features a conjugated system that may contribute to its biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 µM |

| Escherichia coli | 16.4 µM |

| Bacillus cereus | 16.5 µM |

| Klebsiella pneumoniae | 16.1 µM |

These findings indicate that the compound could serve as a potential lead for the development of new antimicrobial agents, particularly against resistant strains .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, it has shown effectiveness in reducing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

3. Antioxidant Properties

This compound has demonstrated significant antioxidant activity, contributing to its protective effects against oxidative stress-related damage. This property is crucial for potential applications in treating diseases associated with oxidative stress such as cardiovascular diseases and neurodegenerative disorders .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory processes and microbial metabolism.

- Receptor Interaction : It may modulate receptor activity related to inflammation and cell signaling pathways.

- Free Radical Scavenging : Its structure allows it to donate electrons, neutralizing free radicals and preventing cellular damage.

Case Studies

Several studies have reported on the synthesis and evaluation of derivatives of this compound, exploring their enhanced biological activities:

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their antibacterial activity against common pathogens, finding that modifications to the pyran ring significantly enhanced potency .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of this compound, showing reduced edema and inflammation markers post-treatment .

Analyse Chemischer Reaktionen

Diels-Alder Reactions

As an α,β-unsaturated aldehyde, the compound acts as a dienophile in [4+2] cycloadditions. Key examples:

Table 2: Diels-Alder Products and Yields

| Dienophile | Diene | Product | Yield |

|---|---|---|---|

| (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal | 1,3-dimethylbuta-1,3-diene | Cyclohexene derivatives | 94% |

| Same dienophile | 2,3-dibenzylbuta-1,3-diene | Functionalized cyclohexenes | 69% |

| Same dienophile | Cyclohexa-1,3-diene | Polycyclic compounds | 27% |

Other Cycloadditions

- [2+2] Cycloadditions : Under UV irradiation, the compound forms cyclobutene derivatives via photochemical [2+2] reactions .

- Hetero-Diels-Alder : The α,β-unsaturated aldehyde undergoes self-dimerization to form dihydropyrans at room temperature .

Biological Activity-Related Reactions

The compound induces apoptosis in cancer cells via mechanisms involving mitochondrial disruption. Its structural similarity to coumarin derivatives (e.g., 4-methylumbelliferone) suggests potential applications in hyaluronidase inhibition.

Stability and Reactivity

The compound is stable at −18°C but undergoes rapid dimerization at room temperature due to its reactive α,β-unsaturated aldehyde group .

Comparison with Analogues

| Compound | Key Feature | Reactivity |

|---|---|---|

| 4-Methylumbelliferone | Hyaluronidase inhibitor | Lower aldehyde reactivity |

| 6-Methylcoumarin | Fluorescent probe | Limited cycloaddition potential |

| This compound | α,β-unsaturated aldehyde | High Diels-Alder reactivity |

Eigenschaften

IUPAC Name |

2-methyl-3-(4-methyl-6-oxopyran-2-yl)prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-3-9(4-8(2)6-11)13-10(12)5-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHROQDRTKFWRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C=C(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699544 |

Source

|

| Record name | 2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87424-82-6 |

Source

|

| Record name | 2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.